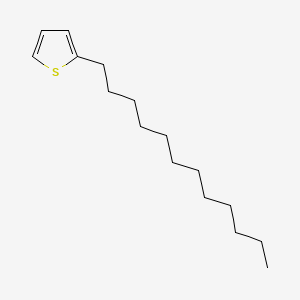

2-Dodecylthiophene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-dodecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17-16/h12,14-15H,2-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPMFDNZCLKTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340661 | |

| Record name | 2-Dodecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4861-61-4 | |

| Record name | 2-Dodecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of 2-Dodecylthiophene in Advanced Materials

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Dodecylthiophene

This compound is a key organic building block in the field of materials science, particularly in the development of organic electronics.[1][2] As an alkylated thiophene, its molecular structure consists of a five-membered aromatic thiophene ring functionalized with a twelve-carbon (dodecyl) aliphatic side chain at the 2-position. This long alkyl chain is not merely a passive component; it imparts crucial properties to the molecule, most notably enhancing its solubility in common organic solvents.[1][3] This improved processability is a critical advantage for the fabrication of electronic devices, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), where solution-based techniques are often employed.[1][2][4]

The thiophene ring itself provides the core electronic functionality, serving as an electron-rich π-conjugated system that can facilitate charge transport.[3][5] By serving as a versatile intermediate, this compound can be further functionalized to create more complex monomers and polymers with tailored optoelectronic properties.[2][6] The strategic placement of the dodecyl group influences the intermolecular packing in the solid state, which is a determining factor for charge carrier mobility in thin-film devices.[2][6] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound for researchers and professionals in materials science and drug development.

Physicochemical and Spectroscopic Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in various synthetic procedures. It typically presents as a colorless to light yellow or orange clear liquid at room temperature.[1][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₈S | [1][8] |

| Molecular Weight | 252.46 g/mol | [1][2][8] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][7] |

| Boiling Point | 155 °C at 2 mmHg | [1][2][7] |

| Melting Point | -0.15 °C (estimate) | [7] |

| Density | ~0.91 g/mL | [1][2] |

| Refractive Index (n20/D) | ~1.49 | [1][7] |

| CAS Number | 4861-61-4 | [1][7][8] |

Spectroscopic Characterization

Confirming the identity and purity of this compound is crucial. Standard spectroscopic methods are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides a clear signature. The aromatic protons on the thiophene ring typically appear as distinct multiplets in the range of δ 6.8-7.2 ppm. The methylene protons (α-CH₂) attached directly to the thiophene ring are deshielded and appear as a triplet around δ 2.8 ppm. The long dodecyl chain produces a large, complex multiplet in the aliphatic region (δ 1.2-1.6 ppm), culminating in a terminal methyl (CH₃) group signal, a triplet, around δ 0.9 ppm.

-

¹³C NMR : The carbon spectrum will show distinct signals for the aromatic carbons of the thiophene ring (typically between δ 120-145 ppm) and a series of signals for the twelve carbons of the alkyl chain.

-

-

Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z = 252.5.[8]

-

Infrared (IR) Spectroscopy : The FT-IR spectrum will show characteristic C-H stretching vibrations from the alkyl chain (around 2850-2960 cm⁻¹) and the aromatic ring (around 3070 cm⁻¹), as well as C=C stretching of the thiophene ring (around 1450-1510 cm⁻¹).

Synthesis and Key Reactions

The synthesis of this compound is typically achieved through cross-coupling reactions. A common and effective method is the Kumada cross-coupling, which involves the reaction of a Grignard reagent with an organohalide, catalyzed by a nickel or palladium complex.

Experimental Protocol: Synthesis via Kumada Coupling

This protocol describes the synthesis of this compound from 2-bromothiophene and dodecylmagnesium bromide.

Causality : The choice of a nickel catalyst, specifically Ni(dppp)Cl₂, is due to its high efficacy in catalyzing the coupling between the sp²-hybridized carbon of the thiophene ring and the sp³-hybridized carbon of the Grignard reagent. The reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the highly reactive Grignard reagent from quenching with atmospheric oxygen or moisture.

Step-by-Step Methodology :

-

Grignard Reagent Preparation : In a flame-dried, three-neck flask under an inert atmosphere, add magnesium turnings. Slowly add a solution of 1-bromododecane in anhydrous tetrahydrofuran (THF) to initiate the formation of dodecylmagnesium bromide. The reaction is exothermic and may require cooling to maintain control.

-

Coupling Reaction : In a separate, flame-dried flask, dissolve 2-bromothiophene and the catalyst, [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), in anhydrous THF.

-

Addition : Cool the 2-bromothiophene solution to 0 °C using an ice bath. Slowly add the prepared dodecylmagnesium bromide solution to this flask via a cannula or dropping funnel over 30-60 minutes.

-

Reaction Completion : After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Workup : Cool the reaction mixture to 0 °C and quench it by carefully adding dilute hydrochloric acid (HCl). This step neutralizes excess Grignard reagent and protonates any magnesium salts.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or hexane. Wash the organic layer sequentially with water and brine.

-

Purification : Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[9]

Diagram: Synthetic Workflow for this compound

Caption: Kumada coupling workflow for this compound synthesis.

Reactivity: Functionalization for Polymer Precursors

The thiophene ring in this compound is electron-rich and readily undergoes electrophilic aromatic substitution. The position most susceptible to substitution is the C5 position (alpha to the sulfur atom), which is sterically accessible and electronically activated. This reactivity is exploited to introduce functional groups, such as halogens, which are necessary for subsequent polymerization reactions.[3]

A critical reaction is the bromination at the 5-position to produce 2-bromo-5-dodecylthiophene, a key monomer for synthesizing regioregular polythiophenes.

Diagram: Electrophilic Bromination of this compound

Caption: Reaction pathway for the synthesis of a polymer precursor.

Application in the Synthesis of Conducting Polymers

This compound and its derivatives are fundamental precursors for creating conducting polymers used in organic electronics.[1] While poly(3-alkylthiophenes) are more common, derivatives of this compound are crucial for building specific polymer architectures. For example, it is used as an intermediate to construct complex monomers that are then incorporated into copolymers with precisely tuned electronic properties and molecular packing.[2][6]

One such application is in the synthesis of copolymers like PTVTTT2T, where a this compound side chain is attached to a thieno[3,2-b]thiophene core.[2][6] This specific design leads to polymers with excellent molecular packing and high charge-carrier mobility, making them suitable for high-performance OFETs.[2][6]

General Protocol: Oxidative Polymerization

This protocol outlines a general method for polymerizing thiophene monomers, such as derivatives of this compound (e.g., 3-dodecylthiophene), using iron(III) chloride (FeCl₃) as an oxidant.

Causality : FeCl₃ is a strong oxidizing agent that can effectively induce the polymerization of electron-rich thiophene monomers. The reaction proceeds through a radical cation mechanism, leading to the formation of α-α linkages between thiophene units, which is essential for creating a highly conjugated polymer backbone. Chloroform is a common solvent as it dissolves both the monomer and the resulting polymer.

Step-by-Step Methodology :

-

Monomer Solution : Dissolve the thiophene monomer (e.g., 3-dodecylthiophene) in anhydrous chloroform under an inert atmosphere.

-

Oxidant Suspension : In a separate flask, prepare a suspension of anhydrous FeCl₃ in anhydrous chloroform.

-

Polymerization : Add the monomer solution dropwise to the stirred FeCl₃ suspension at room temperature. An immediate color change to a dark, deep blue or black is typically observed, indicating polymerization.

-

Reaction Time : Allow the reaction to stir for several hours to ensure high molecular weight polymer formation.

-

Precipitation : Pour the reaction mixture into a large volume of methanol. This step quenches the reaction and precipitates the polymer, while the catalyst residues and oligomers remain in the solution.

-

Purification : Collect the precipitated polymer by filtration. To remove impurities, the polymer is extensively washed. This is often done via Soxhlet extraction, using sequential solvents like methanol (to remove catalyst), hexane (to remove low molecular weight oligomers), and finally chloroform or chlorobenzene to extract the pure, high molecular weight polymer.

-

Final Product : The purified polymer solution is then precipitated again in methanol, filtered, and dried under vacuum to yield the final conducting polymer as a dark solid.[10][11]

Diagram: Oxidative Polymerization Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. This compound | 4861-61-4 | Benchchem [benchchem.com]

- 4. ijsr.net [ijsr.net]

- 5. mdpi.com [mdpi.com]

- 6. FCKeditor - Resources Browser [murphyvethospital.com]

- 7. This compound CAS#: 4861-61-4 [m.chemicalbook.com]

- 8. This compound | C16H28S | CID 566347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Introduction: The Significance of Alkylated Thiophenes

An In-Depth Technical Guide to 2-Dodecylthiophene (CAS 4861-61-4) for Advanced Material Applications

This guide provides a comprehensive technical overview of this compound, a pivotal building block in the field of organic electronics and materials science. Tailored for researchers, chemists, and professionals in drug development and advanced materials, this document delves into the core properties, synthesis, and applications of this versatile thiophene derivative. We will explore the causality behind its utility in creating high-performance organic semiconductors and the self-validating protocols that ensure reproducible results.

The field of organic electronics has seen exponential growth, driven by the promise of low-cost, flexible, and large-area electronic devices.[1][2][3] At the heart of this revolution are organic semiconductor materials, with polythiophenes being a prominent class.[4] The introduction of alkyl side chains to the thiophene backbone is a critical molecular design strategy to enhance the solubility and processability of these otherwise intractable polymers.[5][6] this compound, with its C12 alkyl chain, serves as a key monomer for the synthesis of polymers used in a variety of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[5][7][8]

The dodecyl group imparts excellent solubility in common organic solvents, a crucial feature for solution-based fabrication techniques that are both cost-effective and compatible with large-scale manufacturing.[6] Furthermore, the self-assembly of the resulting polymer chains, influenced by the alkyl side chains, is paramount for achieving the high charge carrier mobility required for efficient device performance.[6][7][8]

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and device fabrication.

| Property | Value | Source |

| CAS Number | 4861-61-4 | [5][8][9][10] |

| Molecular Formula | C₁₆H₂₈S | [5][8][10] |

| Molecular Weight | 252.46 g/mol | [5][8][10] |

| Appearance | Colorless to light yellow/orange clear liquid | [5][8] |

| Density | 0.91 g/mL | [5] |

| Boiling Point | 155 °C at 2 mmHg | [5][8] |

| Refractive Index | n20/D 1.49 | [5] |

| Purity | ≥ 97% (GC) | [5] |

These properties underscore the monomer's suitability for various chemical transformations and solution-based processing methods.

Synthesis of this compound and its Polymers

The synthesis of this compound and its subsequent polymerization are critical steps that dictate the final properties of the resulting materials. While this compound is commercially available, understanding its synthesis provides deeper insight into its chemistry. A common route involves the Kumada cross-coupling reaction.[11][12]

Illustrative Synthesis of this compound via Kumada Coupling

The Kumada coupling is a powerful carbon-carbon bond-forming reaction catalyzed by nickel or palladium complexes, reacting a Grignard reagent with an organic halide.[11][12][13]

Caption: Kumada coupling for this compound synthesis.

Experimental Protocol: Kumada Coupling for this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety protocols.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), combine magnesium turnings and a crystal of iodine in anhydrous diethyl ether or THF. Slowly add 1-bromododecane to initiate the reaction. Once the reaction starts, add the remaining 1-bromododecane dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.

-

Coupling Reaction: In a separate flask, dissolve 2-bromothiophene and a nickel-phosphine catalyst (e.g., [Ni(dppp)Cl₂]) in anhydrous ether or THF.[14] Cool the solution in an ice bath.

-

Addition of Grignard Reagent: Slowly add the prepared dodecylmagnesium bromide solution to the 2-bromothiophene solution.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Polymerization of this compound

This compound is a precursor to poly(3-dodecylthiophene) (P3DDT), a conductive polymer with significant applications in organic electronics.[1] The polymerization can be achieved through various methods, including oxidative polymerization with FeCl₃ or through cross-coupling reactions like Kumada or Suzuki coupling.[15][16][17]

References

- 1. ijsr.net [ijsr.net]

- 2. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic field-effect transistor - Wikipedia [en.wikipedia.org]

- 4. Polythiophene - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. FCKeditor - Resources Browser [murphyvethospital.com]

- 8. ossila.com [ossila.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound | C16H28S | CID 566347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Kumada coupling - Wikipedia [en.wikipedia.org]

- 12. Kumada Coupling [organic-chemistry.org]

- 13. Kumada Coupling | NROChemistry [nrochemistry.com]

- 14. US7205414B2 - Process for the Kumada coupling reaction - Google Patents [patents.google.com]

- 15. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Poly(3-dodecylthiophene) (P3DDT)

Introduction: The Role of P3DDT in Organic Electronics

Poly(3-dodecylthiophene) (P3DDT) is a member of the poly(3-alkylthiophene) (P3AT) family, a class of conductive polymers that has garnered significant attention for its application in organic electronic devices.[1] The long dodecyl side chain imparts excellent solubility in common organic solvents, making it highly processable for techniques like spin-coating, drop-casting, and printing.[2][3] This processability, combined with its favorable electronic properties, makes P3DDT a material of interest for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1]

The performance of P3DDT-based devices is intrinsically linked to its molecular architecture, particularly its regioregularity . Regioregularity refers to the consistency of the head-to-tail (HT) coupling of the thiophene monomer units in the polymer backbone. High HT-regioregularity allows the polymer to adopt a planar conformation, which promotes intermolecular π-π stacking. This ordered packing is crucial for efficient charge transport, as it creates pathways for charge carriers to hop between adjacent polymer chains.[4] Conversely, regio-irregular polymers with a mix of head-to-head (HH) and tail-to-tail (TT) couplings have twisted backbones that disrupt conjugation and hinder charge mobility.[5] This guide will delve into the synthesis, properties, characterization, and applications of P3DDT, with a focus on the scientific principles that govern its performance.

Synthesis of Regioregular P3DDT: The GRIM Method

The most effective and widely used method for synthesizing highly regioregular P3ATs, including P3DDT, is the Grignard Metathesis (GRIM) polymerization.[6][7] This is a chain-growth polymerization that offers excellent control over molecular weight and regioregularity.[8]

Causality in Experimental Design: Why GRIM Excels

The GRIM method's success hinges on the regioselective Grignard metathesis of the 2,5-dibromo-3-dodecylthiophene monomer. Treatment with an alkyl Grignard reagent (e.g., tert-butylmagnesium chloride) preferentially forms the more reactive 2-bromo-5-(chloromagnesio)-3-dodecylthiophene isomer over the sterically hindered 2-(chloromagnesio)-5-bromo-3-dodecylthiophene isomer.[6] The subsequent cross-coupling, catalyzed by a nickel complex like Ni(dppp)Cl₂, proceeds selectively with the more reactive isomer, ensuring a high degree of HT linkages in the growing polymer chain.[7] The use of an inert, anhydrous atmosphere is critical, as Grignard reagents and the nickel catalyst are sensitive to moisture and oxygen, which can quench the reaction and introduce defects.

Visualizing the GRIM Polymerization Workflow

Caption: Workflow for GRIM synthesis of regioregular P3DDT.

Experimental Protocol: GRIM Synthesis of P3DDT

This protocol is adapted from established procedures for synthesizing regioregular poly(3-alkylthiophene)s.[6][8]

-

Monomer Preparation & Grignard Metathesis:

-

In a dry, nitrogen-purged three-neck round-bottom flask equipped with a condenser, add 2,5-dibromo-3-dodecylthiophene (1.0 eq).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the monomer.

-

Slowly add a 2 M solution of tert-butylmagnesium chloride in diethyl ether (1.0 eq) via syringe.

-

Gently reflux the mixture for 2 hours. This step forms the Grignard-functionalized monomer. The reflux provides the necessary activation energy for the magnesium-halogen exchange.[8]

-

-

Polymerization:

-

Cool the reaction mixture to room temperature.

-

In a separate, dry vial, suspend [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂, ~0.02 eq) in a small amount of anhydrous THF.

-

Add the Ni(dppp)Cl₂ suspension to the reaction flask. The mixture should change color, indicating the start of the polymerization.

-

Stir the reaction at room temperature for 2 hours. The chain-growth mechanism allows for controlled polymerization during this time.[8]

-

-

Work-up and Purification:

-

Terminate the polymerization by slowly adding a 5 M HCl solution to the flask. This quenches any remaining active species and protonates the polymer end-groups.

-

Pour the reaction mixture into a beaker of methanol. The polymer will precipitate as a dark solid, as it is insoluble in methanol.

-

Collect the solid by filtration and wash it several times with methanol to remove monomer and catalyst residues.

-

Further purify the polymer by Soxhlet extraction. Sequentially wash with methanol, hexane, and chloroform. The purified P3DDT will be in the chloroform fraction. This step is crucial for removing low molecular weight oligomers and residual catalyst, which can act as charge traps in electronic devices.

-

Recover the purified P3DDT by precipitating the chloroform solution in methanol again.

-

Collect the final product by filtration and dry under vacuum. The result is typically a shiny, dark purple solid.

-

Core Properties of P3DDT

The physical and electronic properties of P3DDT are highly dependent on its regioregularity, molecular weight, and solid-state morphology.

Data Summary: Key Properties of Regioregular P3DDT

| Property Category | Parameter | Typical Value | Reference(s) |

| Optical | Absorption Peak (λmax) in Solution (e.g., Chloroform) | ~450 nm | [9] |

| Absorption Peak (λmax) in Thin Film | 520 - 560 nm (with vibronic shoulders ~605 nm) | [9] | |

| Optical Band Gap (Eg) | ~1.9 - 2.1 eV | [10] | |

| Electronic | HOMO Level | -5.1 to -5.3 eV | [11][12] |

| LUMO Level | -3.0 to -3.2 eV | [11][12] | |

| Hole Mobility (μh) in OFETs | 10-4 to 10-2 cm²/V·s | [5][13] | |

| Thermal | Melting Transition (Tm) | ~130 - 170 °C | [14] |

| Side-Chain Melting | ~30 °C | [14] | |

| Decomposition Temperature (Td) | >300 °C | [15] |

Mechanism Deep Dive: Regioregularity and Charge Transport

High regioregularity (>95% HT) is the single most critical factor for achieving high charge carrier mobility in P3DDT.[5]

-

Planarization and π-Stacking: HT coupling minimizes steric hindrance between the dodecyl side chains and the thiophene backbone, allowing the polymer to adopt a planar, rod-like conformation.

-

Crystalline Lamellae Formation: These planar chains self-assemble into ordered, two-dimensional lamellar structures. The dodecyl side chains interdigitate, and the conjugated backbones form close π-π stacks.

-

Efficient Charge Hopping: The π-π stacking distance is typically around 3.8 Å, which is close enough to allow for efficient intermolecular hopping of charge carriers (holes). This hopping is the primary mechanism of charge transport in these materials.[4]

A decrease in regioregularity introduces "kinks" in the polymer chain, disrupting the planarity and increasing the π-π stacking distance, which in turn significantly reduces the charge carrier mobility.[5]

Essential Characterization Protocols

A suite of analytical techniques is required to validate the synthesis and characterize the properties of P3DDT.

¹H-NMR Spectroscopy: Quantifying Regioregularity

¹H-NMR is the definitive method for determining the percentage of HT couplings.

-

Protocol: Dissolve a small sample of the purified P3DDT in deuterated chloroform (CDCl₃). Record the ¹H-NMR spectrum.

-

Interpretation: The key region is the aromatic proton signal of the thiophene ring, typically found between 6.9 and 7.1 ppm. In a perfectly HT-coupled polymer, there is only one chemical environment for this proton, resulting in a single sharp singlet around 6.98 ppm. Head-to-head and tail-to-tail defects introduce different chemical environments, leading to additional peaks in the aromatic region.

-

Calculation: The regioregularity (%HT) can be calculated by integrating the area of the main HT peak (IHT) and any defect peaks (Idefect). %HT = [I_HT / (I_HT + I_defect)] * 100

UV-Vis Spectroscopy: Probing Conjugation and Aggregation

UV-Vis spectroscopy provides insight into the electronic structure and the degree of ordering in both solution and solid-state.

-

Protocol: For solutions, dissolve P3DDT in a solvent like chloroform. For thin films, spin-coat a P3DDT solution onto a quartz substrate and record the absorption spectrum.

-

Interpretation:

-

In Solution: A single, broad absorption peak around 450 nm is characteristic of disordered, coil-like polymer chains.[9]

-

In Thin Films: The spectrum typically shows a significant red-shift, with the main absorption peak (π-π* transition) appearing at ~520-560 nm. This red-shift indicates a more planar conformation and extended conjugation length in the solid state. The appearance of well-defined vibronic shoulders at ~550 nm and ~605 nm is a hallmark of strong intermolecular interactions and the formation of ordered, aggregated domains (π-stacks).[9][16] The ratio of the intensities of these peaks provides a qualitative measure of the degree of crystallinity.

-

X-Ray Diffraction (XRD): Analyzing Crystal Structure

XRD is used to determine the crystal structure, packing orientation, and crystallinity of P3DDT thin films.

-

Protocol: Prepare a thin film of P3DDT on a silicon wafer. Perform Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) or standard Bragg-Brentano XRD.

-

Interpretation: Regioregular P3DDT typically crystallizes in a lamellar structure.

-

The (h00) reflections at low 2θ angles correspond to the lamellar d-spacing, which is the distance between the polymer backbones separated by the interdigitated dodecyl side chains (typically ~26 Å).[14]

-

The (010) reflection at a higher 2θ angle (~23°) corresponds to the π-π stacking distance (typically ~3.8 Å).

-

The orientation of the polymer chains relative to the substrate can be determined. An "edge-on" orientation, where the thiophene rings are perpendicular to the substrate, is generally preferred for OFETs as it facilitates in-plane charge transport.[17]

-

Differential Scanning Calorimetry (DSC): Thermal Transitions

DSC is used to measure the thermal properties of the polymer, such as melting and crystallization temperatures.

-

Protocol: A small amount of the polymer is sealed in an aluminum pan and heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[15]

-

Interpretation: The DSC thermogram of P3DDT can show multiple endothermic peaks. A broad transition around 30 °C is often attributed to the melting of the crystalline dodecyl side chains.[14] A sharper, higher temperature peak around 130-170 °C corresponds to the melting of the main polymer backbone.[14] The presence and sharpness of these peaks are indicative of the material's crystallinity.

Application Spotlight: Organic Photovoltaics (OPVs)

P3DDT is commonly used as the electron donor material in bulk heterojunction (BHJ) organic solar cells, typically blended with a fullerene derivative like PC₆₁BM or PC₇₁BM as the electron acceptor.[18]

Device Architecture and Working Principle

Caption: Typical architecture of a P3DDT-based organic solar cell.

-

Light Absorption: Photons pass through the transparent ITO electrode and are absorbed by the P3DDT in the active layer, creating an exciton (a bound electron-hole pair).

-

Exciton Diffusion: The exciton diffuses to the interface between the P3DDT (donor) and PCBM (acceptor).

-

Charge Separation: The energy level offset between the LUMO of P3DDT and the LUMO of PCBM provides the driving force to separate the exciton. The electron is transferred to the PCBM, and the hole remains on the P3DDT.

-

Charge Transport & Collection: The separated holes travel through the P3DDT domains to the PEDOT:PSS layer and are collected at the ITO anode. The electrons travel through the PCBM network to be collected at the Al cathode.[19]

Protocol: Fabrication of a P3DDT:PCBM Solar Cell

-

Substrate Cleaning: Clean an ITO-coated glass substrate by sonicating sequentially in detergent, deionized water, acetone, and isopropanol. Dry with nitrogen and treat with UV-Ozone to improve wettability.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO. Anneal at ~150°C for 15 minutes in air.[4] This layer facilitates hole extraction and blocks electrons.

-

Active Layer Deposition:

-

Prepare a solution of P3DDT and PC₆₁BM (e.g., in a 1:1 weight ratio) in a solvent like chlorobenzene or o-dichlorobenzene.

-

Inside a nitrogen-filled glovebox, spin-coat the active layer solution onto the PEDOT:PSS layer. The film thickness is a critical parameter, typically controlled by the solution concentration and spin speed.

-

-

Post-Deposition Annealing: Thermally anneal the device at a temperature below the polymer's melting point (e.g., 140-150°C) for several minutes. This step is crucial as it improves the crystallinity of the P3DDT and promotes the formation of interpenetrating networks of the donor and acceptor phases, which is essential for efficient charge transport and collection.[4]

-

Cathode Deposition: Transfer the device to a thermal evaporator. Deposit a thin layer of a low work function metal (like calcium or lithium fluoride) followed by a thicker layer of aluminum (Al) through a shadow mask to define the active area of the device.

Conclusion and Future Outlook

Poly(3-dodecylthiophene) remains a foundational material for research in organic electronics. Its straightforward synthesis via the GRIM method, excellent solubility, and tunable properties through controlled regioregularity make it an ideal platform for studying structure-property relationships in conjugated polymers. While newer materials have surpassed its performance in terms of absolute efficiency and mobility, the principles learned from P3DDT continue to inform the design of next-generation organic semiconductors. Understanding the fundamentals of its synthesis, the critical role of morphology, and the protocols for its characterization and device integration provides an invaluable knowledge base for any researcher or professional in the field of organic electronics and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. db-thueringen.de [db-thueringen.de]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.cmu.edu [chem.cmu.edu]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Hole mobility on isolated chains of poly(3-hexylthiophene) by microwave conductivity measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tsapps.nist.gov [tsapps.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Structures of spin-coated and annealed monolayer and multilayer poly(3-dodecylthiophene) thin films - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. longdom.org [longdom.org]

An In-depth Technical Guide to Regioregularity Effects in Poly(alkylthiophene)s

Abstract

Poly(3-alkylthiophene)s (P3ATs) are a cornerstone class of conducting polymers, pivotal to the advancement of organic electronics. Their performance in devices such as organic thin-film transistors (OTFTs) and organic photovoltaic (OPV) cells is not merely a function of their chemical composition, but is critically dictated by the microscopic arrangement of the monomer units along the polymer backbone—a concept known as regioregularity. This guide provides an in-depth exploration of the profound effects of regioregularity on the structural, optical, and electronic properties of P3ATs. We will delve into the causality behind the synthetic control of polymer architecture, detail the characterization methodologies used to quantify this order, and elucidate how this structural parameter translates into the macroscopic properties that govern device performance. This document is intended for researchers and professionals in materials science, chemistry, and drug development who seek a comprehensive understanding of how to rationally design and utilize these versatile semiconducting materials.

The Foundational Concept: What is Regioregularity?

The polymerization of asymmetric 3-alkylthiophene monomers can result in different regiochemical arrangements of the side chains along the polymer backbone. When two monomers couple, there are three possible dyad structures: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT).[1][2] A polymer chain composed of a random mix of these couplings is termed regiorandom or regioirregular. Conversely, a polymer consisting almost exclusively of HT couplings is termed regioregular .[3][4]

The steric interactions between the alkyl side chains and the sulfur lone pairs in HH couplings force a significant twist in the polymer backbone.[1][4] This twisting disrupts the π-orbital overlap between adjacent thiophene rings, effectively breaking the conjugation. Regioirregular polymers, therefore, cannot easily adopt the planar conformations necessary for efficient charge transport and possess limited solid-state packing.[3] In stark contrast, the regular, repeating pattern of HT couplings minimizes steric hindrance, allowing the polymer backbone to adopt a low-energy, planar conformation.[2][4] This planarity is the key that unlocks the superior electronic and photonic properties of regioregular P3ATs, enabling them to self-assemble into highly ordered, crystalline structures.[3][5]

Synthesis: The Art of Controlling Regiochemistry

The synthesis of P3ATs with a high degree of regioregularity is paramount for achieving high-performance materials. Early methods based on electrochemical or oxidative chemical polymerization often yielded regioirregular polymers.[5] The breakthrough came with the development of metal-catalyzed cross-coupling reactions that offer precise control over the polymerization process.

2.1 Key Synthetic Methodologies

Several powerful methods have been developed to synthesize highly regioregular, HT-coupled P3ATs.

-

The McCullough Method: This was the first method reported for the synthesis of nearly 100% HT-P3ATs.[4][6] It involves the lithiation of 2-bromo-3-alkylthiophenes at cryogenic temperatures, followed by transmetalation to form a Grignard reagent, which is then polymerized using a nickel catalyst like Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane).[4][7]

-

The Rieke Method: This approach utilizes highly reactive "Rieke zinc" (Zn*), which undergoes a selective oxidative addition to 2,5-dibromo-3-alkylthiophenes.[1][8] This key step regioselectively generates a 2-bromo-5-(bromozincio)-3-alkylthiophene intermediate, which is then polymerized, typically with a Ni or Pd catalyst, to yield highly regioregular P3ATs.[8][9]

-

The Grignard Metathesis (GRIM) Method: This is now one of the most widely used methods due to its convenience, scalability, and avoidance of cryogenic temperatures.[5][10] It involves the treatment of 2,5-dibromo-3-alkylthiophene with a standard Grignard reagent (e.g., tert-butylmagnesium chloride), which initiates a magnesium-halogen exchange.[1][10] While this initially forms a mixture of regioisomeric Grignard intermediates, the subsequent addition of a Ni(dppp)Cl₂ catalyst selectively polymerizes the more reactive isomer, leading to a polymer with very high (>95%) HT content.[1][3] The choice of a sterically demanding phosphine ligand on the nickel catalyst is critical for achieving high regioselectivity.[1]

2.2 Experimental Protocol: GRIM Synthesis of Poly(3-hexylthiophene) (P3HT)

This protocol describes a typical lab-scale synthesis of regioregular P3HT.

Materials:

-

2,5-dibromo-3-hexylthiophene (monomer)

-

tert-Butylmagnesium chloride (1.0 M in THF)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Standard Schlenk line and glassware

Procedure:

-

Monomer Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 2,5-dibromo-3-hexylthiophene (e.g., 1.63 g, 5.0 mmol) in anhydrous THF (e.g., 50 mL) in a Schlenk flask.[10]

-

Grignard Metathesis: Slowly add tert-butylmagnesium chloride (5.0 mL, 5.0 mmol, 1.0 equiv) to the monomer solution via syringe.[10]

-

Reaction: Reflux the mixture for 1.5 to 2 hours. The solution may change color.[10]

-

Catalyst Addition: Cool the reaction mixture to room temperature. Add the Ni(dppp)Cl₂ catalyst (e.g., 45 mg, ~0.08 mmol) in one portion.[10] The solution should darken significantly, often to a deep purple or black.

-

Polymerization: Stir the mixture at room temperature for an additional 10-20 minutes.

-

Precipitation: Pour the viscous reaction mixture into a beaker containing a large excess of methanol (e.g., 250 mL) with vigorous stirring. The polymer will precipitate as a dark solid.

-

Isolation: Collect the solid polymer by filtration. Wash thoroughly with methanol to remove any remaining catalyst and oligomers.

-

Purification (Optional but Recommended): For high-purity material suitable for electronic devices, further purification by Soxhlet extraction is recommended. Sequentially extract with methanol, hexane, and finally chloroform or chlorobenzene to fractionate the polymer by molecular weight and remove impurities. The final, high-molecular-weight, regioregular polymer is recovered from the chloroform fraction.

-

Drying: Dry the purified polymer under vacuum to a constant weight.

Characterization: Quantifying Regioregularity and its Consequences

A suite of analytical techniques is employed to confirm the regioregularity of the synthesized polymer and to understand its impact on the material's properties.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the definitive technique for quantifying the degree of regioregularity.[1][11] The protons on the thiophene ring are sensitive to their chemical environment, which is dictated by the neighboring monomer units. In a highly regioregular HT-P3AT, the aromatic region of the ¹H NMR spectrum shows a single, sharp peak (typically around 6.98 ppm for P3HT in CDCl₃), corresponding to the proton at the 4-position of the thiophene ring. In regioirregular polymers, this region becomes complex, showing multiple peaks corresponding to the four possible triad structures (HT-HT, HH-HT, TT-HT, TT-HH).[1][2] The percentage of HT-HT couplings can be calculated by integrating the respective aromatic proton signals.

3.2 UV-Visible Spectroscopy

UV-Vis spectroscopy provides crucial insights into the polymer's electronic structure and conjugation length. Regioregular P3ATs exhibit a significant red-shift (a shift to longer wavelengths) in their maximum absorption wavelength (λmax) compared to their regioirregular counterparts.[1] This is a direct consequence of the extended π-conjugation along the planar polymer backbone. In solution, highly regioregular P3HTs often display vibronic fine structure in their absorption spectra, with distinct peaks (e.g., 0-0, 0-1 transitions) that are indicative of ordered polymer aggregation.[12] This aggregation tendency is much more pronounced in regioregular polymers due to their ability to pack closely.[13]

3.3 X-ray Diffraction (XRD)

XRD is used to probe the solid-state morphology and crystallinity of P3AT films. Highly regioregular P3HT films exhibit characteristic diffraction peaks corresponding to a well-ordered, semi-crystalline lamellar structure.[14][15] The primary (100) diffraction peak at a low 2θ angle (around 5.4° for P3HT) corresponds to the interlayer spacing between polymer backbones separated by the interdigitated alkyl side chains. A weaker peak around 23° corresponds to the π-stacking distance between adjacent polymer backbones (approx. 3.8 Å). The presence and sharpness of these peaks are a clear signature of the high degree of order enabled by regioregularity.[16]

The Impact of Regioregularity on Polymer Properties

The control of regiochemistry has a cascading effect, influencing every critical property of the polymer from its optical absorption to its ability to conduct charge.

4.1 Optical and Electronic Properties

As summarized in the table below, increasing regioregularity directly enhances the properties crucial for optoelectronic applications. The planar backbone enabled by HT-coupling leads to a greater effective conjugation length.[5] This reduces the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap, resulting in a red-shifted absorption spectrum that allows the polymer to absorb a broader range of the solar spectrum—a critical factor for solar cells.[11][17]

The ability of regioregular chains to self-assemble into ordered, crystalline domains creates efficient pathways for charge carriers to move both along a single polymer chain (intrachain) and between adjacent chains (interchain) via π-stacking.[2] This results in significantly higher charge carrier mobilities, often by several orders of magnitude, compared to regioirregular analogues.[11][18] This enhanced mobility is fundamental to the performance of organic field-effect transistors.[19][20]

| Property | Low Regioregularity (<90% HT) | High Regioregularity (>95% HT) | Causality & Significance |

| Conformation | Twisted, non-planar | Planar | Steric hindrance from HH couplings forces twisting, breaking conjugation.[4] Planarity is required for π-orbital overlap. |

| Solid-State Packing | Amorphous, disordered | Semi-crystalline, ordered lamellae | Regular side-chain placement allows for efficient self-assembly and close packing.[3][5] |

| Optical Band Gap | Higher (~2.2 eV) | Lower (~1.9 eV) | Extended conjugation along the planar backbone reduces the HOMO-LUMO gap.[17] |

| UV-Vis λmax | Blue-shifted | Red-shifted | A direct consequence of the lower optical band gap.[1] |

| Charge Carrier Mobility | Low (e.g., 10⁻⁵ - 10⁻⁴ cm²/Vs) | High (e.g., 10⁻³ - 0.1 cm²/Vs) | Ordered packing creates efficient pathways for interchain charge hopping.[18][21] |

| Device Performance | Poor | Superior | Higher mobility and better light absorption lead to more efficient transistors and solar cells.[13][19] |

4.2 Implications for Device Performance

-

Organic Thin-Film Transistors (OTFTs): The performance of OTFTs is directly tied to the charge carrier mobility of the semiconductor. The high mobilities achieved with regioregular P3ATs (often exceeding 0.01-0.1 cm²/Vs) are a direct result of their ordered, crystalline morphology that facilitates efficient charge transport.[19][21][22]

-

Organic Photovoltaics (OPVs): In bulk heterojunction (BHJ) solar cells, regioregularity plays a multifaceted role. Higher regioregularity enhances light absorption and provides the high hole mobility necessary to extract charges before they recombine.[13][23] However, an extremely high regioregularity can sometimes be detrimental, leading to excessive crystallization and large-scale phase separation from the fullerene acceptor, which can impede charge separation at the donor-acceptor interface.[18][24] Therefore, a finely tuned regioregularity (e.g., 90-96%) can sometimes provide the optimal balance between crystallinity for charge transport and a favorable morphology for charge generation and collection, leading to more thermally stable devices.[18]

Conclusion

Regioregularity is arguably the most critical structural parameter governing the performance of poly(alkylthiophene)s in electronic applications. The synthetic shift from regioirregular to highly regioregular materials, enabled by methods like GRIM and Rieke polymerization, has transformed P3ATs from poorly performing polymers into benchmark materials for the organic electronics industry. By minimizing steric hindrance, regioregular head-to-tail coupling facilitates backbone planarization, which in turn promotes extended π-conjugation and enables the self-assembly of ordered, semi-crystalline morphologies. This hierarchical control, from the monomer linkage to the solid-state packing, is the fundamental reason for the superior optical and electronic properties of regioregular P3ATs. A thorough understanding and precise control of this parameter remain essential for the continued development of next-generation organic electronic devices.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Characterization of Highly Regioregular Poly (3 - Hexylthiophene) | Scientific.Net [scientific.net]

- 3. chem.cmu.edu [chem.cmu.edu]

- 4. The McCullough Group - Research [chem.cmu.edu]

- 5. chem.cmu.edu [chem.cmu.edu]

- 6. Polythiophene - Wikipedia [en.wikipedia.org]

- 7. chem.cmu.edu [chem.cmu.edu]

- 8. "A study of HT regioregular polythiophenes and 3-thienyl organometallic" by Xiaoming Wu [digitalcommons.unl.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.cmu.edu [chem.cmu.edu]

- 11. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lirias.kuleuven.be [lirias.kuleuven.be]

- 13. web.cut.ac.cy [web.cut.ac.cy]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Strain–Microstructure–Optoelectronic Inter-Relationship toward Engineering Mechano-Optoelectronic Conjugated Polymer Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The influence of poly(3-hexylthiophene) regioregularity on fullerene-composite solar cell performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design of High-Performance Regioregular Polythiophenes for Organic Thin-Film Transistors | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. On the effect of poly(3-hexylthiophene) regioregularity on inkjet printed organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-Dodecylthiophene: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-dodecylthiophene, a key building block in the development of advanced organic electronic materials and a potential scaffold in medicinal chemistry. We delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and purity assessment of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure the generation of high-quality, reliable data. By explaining the causality behind experimental choices and providing self-validating protocols, we aim to equip the reader with the necessary expertise to confidently characterize this compound and related materials.

Introduction: The Significance of this compound

This compound is an alkylated thiophene derivative that has garnered significant attention in the fields of materials science and organic electronics.[1] The incorporation of a long dodecyl chain onto the thiophene ring imparts several desirable properties, most notably enhanced solubility in organic solvents and improved processability.[1] These characteristics are crucial for the fabrication of thin-film devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] The thiophene moiety itself provides the necessary π-conjugated system for charge transport, making this compound and its polymeric derivatives, like poly(3-dodecylthiophene), highly promising materials for next-generation flexible and transparent electronics.[3]

The precise characterization of this compound is a critical first step in the development of these advanced materials. Spectroscopic techniques provide a powerful and non-destructive means to confirm the molecular structure, assess purity, and understand the electronic properties of the compound. This guide will walk through the core spectroscopic methods, providing both the theoretical underpinnings and practical guidance for their application.

Molecular Structure and Properties

Before delving into the spectroscopic analysis, it is essential to understand the fundamental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈S | [4] |

| Molecular Weight | 252.5 g/mol | [4] |

| CAS Number | 4861-61-4 | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 155 °C at 2 mmHg | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule.

Principles of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an external magnetic field. The energy difference between these spin states is dependent on the local electronic environment of the nucleus. By applying a radiofrequency pulse, the nuclei can be excited to a higher energy state. The subsequent relaxation and emission of energy are detected and translated into an NMR spectrum. The chemical shift (δ), reported in parts per million (ppm), is a measure of the resonance frequency of a nucleus relative to a standard, providing insight into its chemical environment.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean NMR tube. CDCl₃ is a good choice as it is an excellent solvent for this compound and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-defined and do not typically interfere with the signals of interest.[5]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer probe.

-

Lock the spectrometer on the deuterium signal of the solvent to ensure magnetic field stability.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved peaks.

-

Tune and match the probe for the ¹H and ¹³C nuclei.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing the splitting of carbon signals by attached protons. Typical parameters include a 30° pulse angle, a spectral width of ~200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Spectral Interpretation

¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the thiophene ring and the dodecyl chain.

-

Thiophene Protons (δ 6.5-7.5 ppm): The three protons on the thiophene ring will appear in the aromatic region. The proton at the 5-position (H-5) will be a doublet of doublets, coupling to both H-4 and H-3. The protons at the 3 and 4-positions (H-3 and H-4) will also be doublets of doublets. The specific chemical shifts and coupling constants are diagnostic of the substitution pattern.

-

Alkyl Protons (δ 0.8-3.0 ppm): The dodecyl chain will give rise to a series of signals in the aliphatic region. The methylene group attached directly to the thiophene ring (α-CH₂) will be the most downfield of the alkyl signals (around 2.8 ppm) due to the deshielding effect of the aromatic ring. The terminal methyl group (ω-CH₃) will appear as a triplet around 0.9 ppm. The remaining methylene groups will produce a complex multiplet in the region of 1.2-1.7 ppm.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Thiophene Carbons (δ 120-150 ppm): The four carbons of the thiophene ring will resonate in the aromatic region. The carbon attached to the dodecyl group (C-2) will be a quaternary carbon and will likely have a lower intensity.

-

Alkyl Carbons (δ 14-35 ppm): The twelve carbons of the dodecyl chain will appear in the aliphatic region. The chemical shifts of these carbons can be assigned based on their distance from the thiophene ring and by comparison with known data for long-chain alkanes.

| ¹H NMR Assignment (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 (Thiophene) | ~7.1 | dd | 1H |

| H-3 (Thiophene) | ~6.9 | dd | 1H |

| H-4 (Thiophene) | ~6.8 | t | 1H |

| α-CH₂ | ~2.8 | t | 2H |

| β-CH₂ | ~1.7 | m | 2H |

| -(CH₂)₉- | ~1.3 | m | 18H |

| ω-CH₃ | ~0.9 | t | 3H |

| ¹³C NMR Assignment (Predicted) | Chemical Shift (δ, ppm) |

| C-2 (Thiophene) | ~145 |

| C-5 (Thiophene) | ~127 |

| C-3 (Thiophene) | ~125 |

| C-4 (Thiophene) | ~123 |

| α-CH₂ | ~32 |

| -(CH₂)₁₀- | 22-30 |

| ω-CH₃ | ~14 |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Principles of FT-IR Spectroscopy

When a molecule is irradiated with infrared light, its bonds can vibrate in various ways, including stretching and bending. Each type of bond has a characteristic vibrational frequency, which is determined by the masses of the atoms and the strength of the bond. An FT-IR spectrometer measures the absorption of infrared radiation as a function of frequency (or wavenumber, cm⁻¹), resulting in a spectrum that is a unique "fingerprint" of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

For a liquid sample like this compound, the ATR technique is a convenient and widely used method.

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Spectral Interpretation

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the thiophene ring and the dodecyl chain.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (thiophene) | 3100-3000 | Weak-Medium |

| C-H stretching (alkyl) | 2950-2850 | Strong |

| C=C stretching (thiophene) | 1600-1450 | Medium |

| CH₂ bending (alkyl) | ~1465 | Medium |

| CH₃ bending (alkyl) | ~1375 | Medium |

| C-S stretching (thiophene) | 850-600 | Medium-Strong |

| C-H out-of-plane bending (thiophene) | 800-700 | Strong |

The strong C-H stretching bands of the dodecyl group will be the most prominent feature of the spectrum. The presence of the thiophene ring will be confirmed by the C-H and C=C stretching vibrations in the aromatic region, as well as the characteristic C-S stretching and C-H out-of-plane bending vibrations in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, this technique is particularly useful for characterizing the π-electron system.

Principles of UV-Vis Spectroscopy

Molecules with π-electrons can absorb energy in the UV or visible region of the electromagnetic spectrum, which promotes an electron from a lower energy bonding (π) or non-bonding (n) molecular orbital to a higher energy anti-bonding (π*) molecular orbital. The wavelength of maximum absorbance (λmax) is related to the energy gap between these orbitals. The extent of conjugation in a molecule influences this energy gap; longer conjugated systems have smaller energy gaps and therefore absorb at longer wavelengths.[6]

Experimental Protocol: Solution-Phase UV-Vis

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent, such as cyclohexane or hexane. The concentration should be chosen such that the absorbance at λmax is within the linear range of the instrument (typically 0.2-0.8). A starting concentration in the range of 10⁻⁵ to 10⁻⁶ M is often appropriate.

-

Prepare a blank solution containing only the solvent.

-

-

Instrument Setup:

-

Use a matched pair of quartz cuvettes.

-

Fill one cuvette with the blank solution and the other with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

-

Data Acquisition:

-

Record a baseline spectrum with the blank solution.

-

Acquire the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm for this compound).

-

Identify the wavelength of maximum absorbance (λmax).

-

Spectral Interpretation

The UV-Vis spectrum of this compound is expected to show a strong absorption band in the UV region, corresponding to a π → π* transition within the thiophene ring. The λmax is anticipated to be in the range of 230-240 nm. The position of this peak can be influenced by the solvent polarity. The presence of the long alkyl chain does not significantly affect the position of the main absorption band, but it enhances the solubility, allowing for accurate measurements in non-polar solvents.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

Principles of Mass Spectrometry

In a mass spectrometer, molecules are first ionized, typically by electron impact (EI), to form a molecular ion (M⁺•). This molecular ion is then accelerated and separated based on its mass-to-charge ratio (m/z). The molecular ion can be unstable and may fragment into smaller, charged species. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent, such as dichloromethane or hexane.

-

-

Instrument Setup:

-

Set the GC oven temperature program to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Set the MS to scan over a suitable m/z range (e.g., 40-400).

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

The sample is vaporized and carried through the GC column by an inert gas, where it is separated from other components.

-

As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and detected.

-

Spectral Interpretation

The mass spectrum of this compound will provide two key pieces of information:

-

Molecular Ion Peak (M⁺•): The peak corresponding to the intact molecular ion will be observed at an m/z value equal to the molecular weight of the compound (252.5). The presence of this peak confirms the molecular formula.[4]

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. For this compound, common fragmentation pathways include:

-

Benzylic Cleavage: Cleavage of the C-C bond beta to the thiophene ring is a favorable process, leading to the formation of a stable thienylmethyl cation. This would result in a prominent peak at m/z 97, corresponding to the [C₄H₄S-CH₂]⁺ fragment.[4]

-

McLafferty Rearrangement: While less common for this specific structure, rearrangements involving the long alkyl chain are possible.

-

Loss of Alkyl Fragments: Successive loss of alkyl fragments from the dodecyl chain can also occur.

-

The most abundant fragment ions for this compound are typically observed at m/z 97 and m/z 98 .[4] The peak at m/z 252 corresponds to the molecular ion.

| m/z | Proposed Fragment | Significance |

| 252 | [C₁₆H₂₈S]⁺• | Molecular Ion |

| 98 | [C₅H₆S]⁺• | Likely a rearranged fragment |

| 97 | [C₅H₅S]⁺ | Thienylmethyl cation (base peak) |

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive spectroscopic characterization of this compound is essential for ensuring its quality and for understanding its properties in the context of advanced material development. This guide has outlined the principles and provided detailed experimental protocols for the key spectroscopic techniques: NMR, FT-IR, UV-Vis, and Mass Spectrometry. By employing a combination of these methods, researchers can confidently confirm the structure, purity, and electronic characteristics of this compound. The causality-driven explanations and self-validating nature of the described protocols are designed to empower scientists to generate high-quality, reproducible data, thereby accelerating the pace of innovation in organic electronics and related fields.

References

- 1. Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers [escholarship.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Synthesis of a Poly(3-dodecylthiophene) Bearing Aniline Groups for the Covalent Functionalization of Carbon Nanotubes | MDPI [mdpi.com]

- 4. This compound | C16H28S | CID 566347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

The Solubility of 2-Dodecylthiophene in Common Organic Solvents: A Technical and Practical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-dodecylthiophene, a critical building block in the synthesis of advanced organic electronic materials. For researchers, scientists, and professionals in drug development and materials science, understanding the solubility of this compound is paramount for optimizing reaction conditions, purification processes, and the formulation of functional materials. This document delves into the molecular characteristics of this compound that govern its solubility, offers a predictive overview of its behavior in a range of common organic solvents, and provides a detailed, field-proven experimental protocol for the precise determination of its solubility.

Introduction: The Significance of this compound and its Solubility

This compound is a key heterocyclic aromatic compound, distinguished by a thiophene ring functionalized with a twelve-carbon alkyl chain. This long alkyl group is not merely a structural appendage; it is a deliberate chemical modification designed to enhance the solubility and processability of thiophene-based molecules.[1][2] Thiophene and its derivatives are fundamental components in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs).[3][4] The dodecyl chain imparts a greater affinity for organic solvents, a crucial attribute for the solution-based fabrication of thin films and other nanostructures essential for electronic devices.[5]

The solubility of this compound directly impacts:

-

Synthesis and Purification: Efficient dissolution in a suitable solvent is necessary for homogeneous reaction mixtures and effective purification techniques such as chromatography and recrystallization.

-

Material Formulation: The concentration of this compound in a solution, dictated by its solubility, is a critical parameter in controlling the morphology and electronic properties of resulting polymers and thin films.

-

Processability: Enhanced solubility allows for the use of a wider range of solvents and processing techniques, offering greater flexibility in the design and fabrication of organic electronic devices.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be miscible. This compound is a molecule with a dual nature: the aromatic thiophene ring possesses some degree of polarity, while the long dodecyl chain is distinctly nonpolar. This amphipathic character dictates its solubility profile across a spectrum of organic solvents.

The large, nonpolar dodecyl group is the dominant feature of the molecule, suggesting that this compound will exhibit higher solubility in nonpolar and weakly polar organic solvents. The interactions in such solvents will be primarily driven by van der Waals forces. Conversely, its solubility is expected to be limited in highly polar solvents, particularly those capable of strong hydrogen bonding, such as water and short-chain alcohols.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | The nonpolar dodecyl chain will readily interact with the nonpolar solvent molecules through London dispersion forces. |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | The thiophene ring can engage in π-π stacking interactions with the aromatic solvent, while the dodecyl chain interacts favorably with the nonpolar environment. |

| Weakly Polar | Diethyl Ether, Tetrahydrofuran (THF), Chloroform (CHCl₃) | High to Moderate | These solvents possess a moderate dipole moment and can interact with the thiophene ring, while also accommodating the nonpolar alkyl chain. Some thiophene derivatives are known to be soluble in CDCl₃.[6] |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate to Low | The increasing polarity of the solvent may lead to a decrease in solubility as the energetic cost of disrupting the solvent-solvent interactions becomes less favorable compared to the solute-solvent interactions. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low | The strong dipole-dipole interactions between the solvent molecules are unlikely to be sufficiently overcome by the interactions with the largely nonpolar this compound. |

| Highly Polar Protic | Methanol, Ethanol, Water | Very Low to Insoluble | The strong hydrogen bonding network of these solvents would be significantly disrupted by the nonpolar dodecyl chain, making dissolution energetically unfavorable. Thiophene itself is insoluble in water but soluble in ethanol and ether.[7][8] |

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static property but is influenced by several environmental and structural factors. A thorough understanding of these factors is crucial for experimental design and process optimization.

Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent. An increase in temperature provides this energy, favoring the dissolution process. However, the exact temperature dependence of this compound's solubility would need to be determined experimentally.

Solvent Polarity

As detailed in the preceding section, the polarity of the solvent is a primary determinant of solubility. A good solvent for this compound will have a polarity that is well-matched to the overall nonpolar character of the molecule. The relative polarity of common organic solvents can be found in various literature sources.[9][10]

Molecular Structure of the Solute

The presence of the long dodecyl chain is the most significant structural feature enhancing the solubility of this compound in organic solvents compared to unsubstituted thiophene. Any modification to this chain, such as branching or the introduction of functional groups, would alter its solubility profile.

Figure 1: A diagram illustrating the relationship between the molecular properties of this compound, solvent characteristics, and the resulting solubility.

Experimental Protocol for Solubility Determination

Given the scarcity of published quantitative solubility data for this compound, experimental determination is often necessary. The following protocol outlines a reliable and widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent.[11]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps and PTFE septa

-

Thermostatic shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

-

Syringe filters (0.22 µm, compatible with the solvent)

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached at saturation.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Prepare triplicate samples for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.

-

Filter the withdrawn aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable chromatographic method (HPLC or GC) to generate a calibration curve.

-

Analyze the filtered sample solutions under the same chromatographic conditions.

-

Determine the concentration of this compound in the saturated solution by interpolating its response from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Report the temperature at which the solubility was determined.

-

Figure 2: A workflow diagram for the experimental determination of this compound solubility using the shake-flask method.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C16H28S | CID 566347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. ossila.com [ossila.com]

- 5. FCKeditor - Resources Browser [murphyvethospital.com]

- 6. journalwjarr.com [journalwjarr.com]

- 7. benchchem.com [benchchem.com]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. www1.chem.umn.edu [www1.chem.umn.edu]